molecular formula C9H12N2OS B1417488 6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol CAS No. 325852-91-3

6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol

Cat. No. B1417488
M. Wt: 196.27 g/mol
InChI Key: AWFGXORACCBFTC-UHFFFAOYSA-N
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Description

6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol is a chemical compound with the molecular formula C9H12N2OS. It is a derivative of pyrimidine, a basic aromatic ring that is found in many biological compounds .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, such as 6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Role in Medicinal Chemistry

Pyrimidine heterocycles, including 6-methyl-2-((2-methylallyl)thio)pyrimidin-4-ol, have a unique place in medicinal chemistry due to their role in biological processes. They are integral in cellular functions, leading researchers to explore various derivatives for their potential therapeutic applications. One study focused on synthesizing derivatives for potential anti-inflammatory and analgesic activities. These derivatives were screened for their biological activities, showing that the nature of the substituent plays a significant role in their effectiveness (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Applications in Nonlinear Optics

Pyrimidine derivatives, including those similar to 6-methyl-2-((2-methylallyl)thio)pyrimidin-4-ol, are recognized for their applications in nonlinear optics (NLO) due to their structural and electronic properties. A comparative study involving density functional theory (DFT) and experimental data revealed the significant NLO character of these molecules, suggesting their potential in optoelectronic high-tech applications (A. Hussain et al., 2020).

Antitumor Agents

The pyrimidine structure is conducive to dual inhibitory activity against certain enzymes and tumor growth. Compounds derived from pyrimidine, similar to 6-methyl-2-((2-methylallyl)thio)pyrimidin-4-ol, have been studied as potential antitumor agents. These compounds exhibited promising inhibitory activity against various enzymes and human tumor cell lines in culture (A. Gangjee et al., 2005).

Synthesis and Anticonvulsant Activity

6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol derivatives have been investigated for their potential anticonvulsant activity. Studies involving the synthesis of related derivatives showed promising results in rat models, establishing a "structure-activity" relationship (H. Severina et al., 2019).

HIV-1 Reverse Transcriptase Inhibitors

Derivatives of pyrimidin-4-ols, closely related to 6-methyl-2-((2-methylallyl)thio)pyrimidin-4-ol, have been synthesized and studied for their potential as HIV-1 reverse transcriptase inhibitors. These studies revealed that certain derivatives inhibited the activity of HIV-1 recombinant reverse transcriptase, demonstrating their potential as antiviral agents (V. Valuev-Elliston et al., 2013).

properties

IUPAC Name

4-methyl-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6(2)5-13-9-10-7(3)4-8(12)11-9/h4H,1,5H2,2-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFGXORACCBFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-((2-methylallyl)thio)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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